

# BP Fluor 594 NHS Ester: A Technical Guide to Labeling Primary Amines

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## Compound of Interest

Compound Name: *BP Fluor 594 NHS ester*

Cat. No.: *B3179287*

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This technical guide provides an in-depth overview of **BP Fluor 594 NHS ester**, a bright, water-soluble red fluorescent dye designed for the covalent labeling of primary amines. This document outlines the dye's properties, detailed experimental protocols for protein labeling, and its application in studying cellular signaling pathways.

## Core Properties and Specifications

**BP Fluor 594 NHS ester** is an amine-reactive fluorescent probe that forms a stable, covalent amide bond with primary amines, such as the lysine residues in proteins or amine-modified oligonucleotides.<sup>[1][2]</sup> The labeling reaction is most efficient at a pH range of 7-9.<sup>[1][2]</sup> This dye is characterized by its high brightness, photostability, and pH insensitivity between pH 4 and 10, making it a robust tool for various applications in fluorescence imaging and flow cytometry.<sup>[1][2]</sup>

## Quantitative Data Summary

The key quantitative parameters of BP Fluor 594 and its derivatives are summarized in the table below for easy comparison.

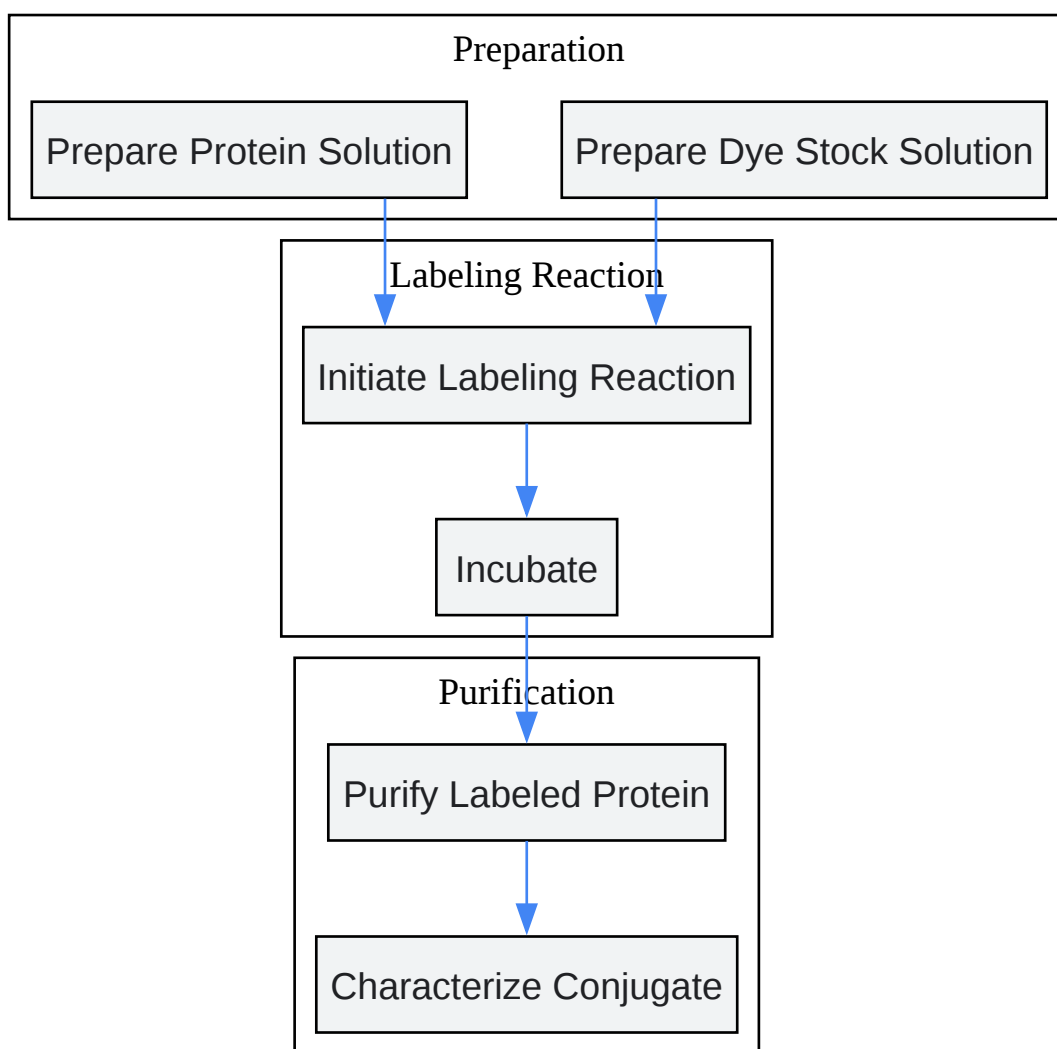
Parameter	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	590 nm	[1][2]
Emission Maximum ( $\lambda_{em}$ )	617 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	92,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield ( $\Phi$ )	~0.77 (for carboxylic acid derivative)	[3]
Molecular Weight (MW)	819.9 g/mol	[1][2]
Formula	$\text{C}_{39}\text{H}_{37}\text{N}_3\text{O}_{13}\text{S}_2$	[1][2]
Solubility	Water, DMSO, DMF	[1][2]
Optimal Labeling pH	7.0 - 9.0	[1][2]

## Experimental Protocols

The following section provides a detailed methodology for labeling proteins with **BP Fluor 594 NHS ester**. This protocol is a general guideline and may require optimization for specific proteins or applications.

### General Workflow for Protein Labeling

The process of labeling a protein with **BP Fluor 594 NHS ester** involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.



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Caption: General workflow for protein labeling with **BP Fluor 594 NHS ester**.

## Detailed Protocol for IgG Antibody Labeling

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

- 1 mg of IgG antibody
- **BP Fluor 594 NHS ester**

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification Column (e.g., size-exclusion chromatography column like Sephadex G-25)
- Storage Buffer (e.g., Phosphate-Buffered Saline - PBS)

#### Procedure:

- Protein Preparation:
  - Dissolve 1 mg of the IgG antibody in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). The recommended protein concentration is between 2-10 mg/mL.[4]
  - Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the labeling reaction.[4] If necessary, perform a buffer exchange via dialysis or a desalting column.
- Dye Preparation:
  - Immediately before use, dissolve 1 mg of **BP Fluor 594 NHS ester** in 100  $\mu$ L of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[5]
  - Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
  - For optimal labeling, a molar excess of the dye is required. A starting point for optimization is a 10:1 molar ratio of dye to protein.
  - While gently stirring the protein solution, slowly add the calculated volume of the **BP Fluor 594 NHS ester** stock solution.
  - Incubate the reaction for 1 hour at room temperature, protected from light.[6]
- Purification of the Labeled Protein:

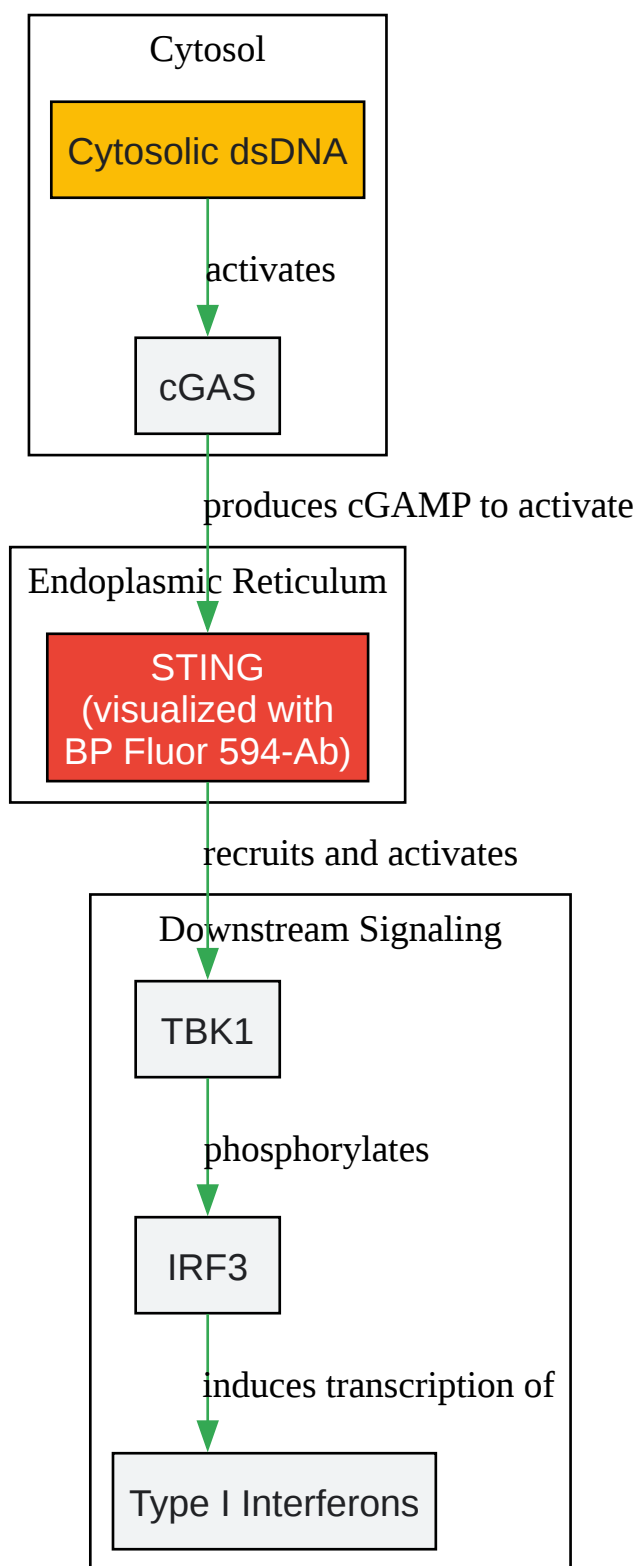
- To remove unreacted dye, purify the conjugate using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
- The first colored fraction to elute from the column is the labeled protein.
- Characterization of the Conjugate (Optional but Recommended):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for BP Fluor 594).
  - The DOL can be calculated using the following formula:  $DOL = (A_{max} \times \epsilon_{protein}) / ((A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye})$  Where:
    - $A_{max}$  is the absorbance at 590 nm.
    - $A_{280}$  is the absorbance at 280 nm.
    - $\epsilon_{protein}$  is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000  $M^{-1}cm^{-1}$  for IgG).
    - $\epsilon_{dye}$  is the molar extinction coefficient of BP Fluor 594 at 590 nm (92,000  $M^{-1}cm^{-1}$ ).
    - $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm (typically around 0.50 for rhodamine-based dyes).

## Applications in Signaling Pathways

BP Fluor 594-labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, antibodies conjugated with spectrally similar dyes like Alexa Fluor® 594 are used to detect and visualize key signaling proteins, such as the Stimulator of Interferon Genes (STING).

### STING Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral or bacterial infection, and initiates a signaling cascade leading to the production of type I interferons. The visualization of STING protein translocation and activation can be achieved using fluorescently labeled antibodies.



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Caption: Simplified STING signaling pathway highlighting the role of BP Fluor 594-labeled antibodies.

In this pathway, the enzyme cGAMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA) and produces the second messenger cyclic GMP-AMP (cGAMP).[7] cGAMP then binds to and activates STING, which is predominantly located in the endoplasmic reticulum.[7] Activated STING translocates and recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, leading to an antiviral response. The use of BP Fluor 594-conjugated antibodies allows for the sensitive detection and localization of STING protein during these processes via immunofluorescence microscopy.[7]

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